

## **TNK-6123** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TNK-6123

Cat. No.: B1681325

Get Quote

## **In-Depth Technical Guide: TNK-6123**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TNK-6123** is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of emivirine (also known as MKC-442). It was specifically designed to exhibit improved activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1), particularly those harboring the common Tyr181Cys and Lys103Asn mutations in the reverse transcriptase enzyme. Research has demonstrated that **TNK-6123** possesses a significantly greater inhibitory effect against these resistant mutants compared to its parent compound, emivirine.

## **Chemical Structure and Properties**

**TNK-6123** is characterized by a uracil core structure with key substitutions that enhance its binding affinity and flexibility within the NNRTI binding pocket of HIV-1 reverse transcriptase.

#### Chemical Structure:

- IUPAC Name: 1-(ethoxymethyl)-5-isopropyl-6-(cyclohexylthiomethyl)-pyrimidine-2,4(1H,3H)dione
- SMILES:O=C1NC(C(C(C)C)=C(N1COCC)SC2CCCC2)=O
- CAS Number: 251481-69-3[1]



Molecular Formula: C<sub>16</sub>H<sub>26</sub>N<sub>2</sub>O<sub>3</sub>S[1]

• Molecular Weight: 326.45 g/mol [1]

The key structural feature of **TNK-6123** is the C6-thiocyclohexyl group, which was incorporated to provide greater conformational flexibility. This allows the molecule to adapt more effectively to the altered topography of the drug-binding pocket in resistant mutant forms of reverse transcriptase.

**Physicochemical Properties** 

| Property          | -<br>Value   | Reference |
|-------------------|--------------|-----------|
| Molecular Weight  | 326.45 g/mol | [1]       |
| Molecular Formula | C16H26N2O3S  | [1]       |
| CAS Number        | 251481-69-3  | [1]       |

## Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a non-nucleoside reverse transcriptase inhibitor, **TNK-6123** functions through a mechanism of allosteric inhibition. It binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogues bind. This binding event induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA. This effectively halts the viral replication cycle.

The following diagram illustrates the signaling pathway of NNRTI-mediated inhibition of HIV-1 replication.





Click to download full resolution via product page

NNRTI Mechanism of Action

# Experimental Protocols Synthesis of TNK-6123

While a detailed, step-by-step synthesis protocol for **TNK-6123** is not publicly available in full, the general synthesis of emivirine analogues involves a multi-step process. The synthesis of



related compounds has been described in the literature. A plausible synthetic workflow, based on these publications, is outlined below.



Click to download full resolution via product page

General Synthetic Workflow for TNK-6123

## **Anti-HIV Activity Assay**

The anti-HIV activity of **TNK-6123** is typically evaluated using a cell-based assay. A common method involves the use of MT-4 cells, a human T-cell line that is highly susceptible to HIV-1 infection.

Principle: The assay measures the ability of the compound to inhibit HIV-1 replication in a cell culture system. The concentration of the compound that inhibits viral replication by 50% (EC<sub>50</sub>) is determined.

#### General Protocol:

- Cell Preparation: MT-4 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
- Compound Dilution: A serial dilution of **TNK-6123** is prepared in the culture medium.
- Infection: MT-4 cells are infected with a known titer of an HIV-1 strain (e.g., wild-type or a drug-resistant mutant).
- Treatment: The diluted TNK-6123 is added to the infected cell cultures.
- Incubation: The treated and infected cells are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay



(ELISA).

 Data Analysis: The EC<sub>50</sub> value is calculated by plotting the percentage of inhibition of p24 production against the concentration of TNK-6123.

## **Quantitative Data**

The primary advantage of **TNK-6123** lies in its potent activity against NNRTI-resistant HIV-1 strains. The following table summarizes the reported inhibitory activity of **TNK-6123** compared to emivirine.

| Compound  | HIV-1 Strain        | EC50 (μM)             | Fold<br>Difference vs.<br>Emivirine | Reference |
|-----------|---------------------|-----------------------|-------------------------------------|-----------|
| TNK-6123  | Tyr181Cys<br>mutant | Data not<br>available | ~30-fold more potent                | _         |
| TNK-6123  | Lys103Asn<br>mutant | Data not<br>available | ~30-fold more potent                | _         |
| Emivirine | Tyr181Cys<br>mutant | Data not<br>available | -                                   | _         |
| Emivirine | Lys103Asn<br>mutant | Data not<br>available | -                                   | _         |

Note: While the primary literature states a ~30-fold greater inhibitory effect, the specific EC<sub>50</sub> values were not available in the accessed resources.

## Conclusion

**TNK-6123** represents a significant advancement in the design of non-nucleoside reverse transcriptase inhibitors with a strong potential for treating infections with drug-resistant HIV-1. Its unique structural modification, the C6-thiocyclohexyl group, confers the necessary flexibility to effectively inhibit key mutant forms of the reverse transcriptase enzyme. Further preclinical and clinical evaluation of **TNK-6123** and its analogues is warranted to fully assess its therapeutic potential in the management of HIV/AIDS.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [TNK-6123 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681325#tnk-6123-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com